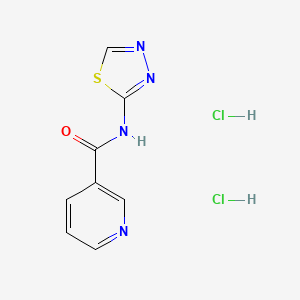

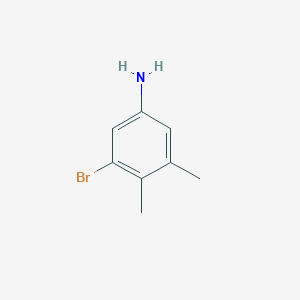

![molecular formula C15H17N3O3 B2839314 N-环戊基-2-羟基-8-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酰胺 CAS No. 886896-35-1](/img/structure/B2839314.png)

N-环戊基-2-羟基-8-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that has been studied for its potential analgesic properties . It is part of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids .

Synthesis Analysis

The synthesis of this compound involves the creation of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids . The process involves the amidation of pyrido[1,2-a]pyrimidine esters, which can form quite stable adducts with primary amines . To overcome the challenges associated with this process, an excess of amine is needed .Molecular Structure Analysis

The molecular structure of this compound has been assessed as part of efforts to establish a structure-analgesic activity relationship . The spatial structure of this group of substances was evaluated, with the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives generally resulting in some decrease in analgesic activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the amidation of pyrido[1,2-a]pyrimidine esters . This process can be challenging due to the formation of stable adducts with primary amines .科学研究应用

胃保护活性

N-环戊基-2-羟基-8-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺衍生物的一个显着应用是探索其胃保护作用。研究表明,该化合物的非饱和衍生物对大鼠酸性乙醇诱导的黏膜损伤具有显着的保护作用,表明其作为非甾体抗炎药引起的胃损伤的预防剂的潜力(Hermecz 等,1992)。

生物学性质优化

通过 8 位甲基化修饰 N-(苯甲基)-2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺分子中的吡啶部分以增强其镇痛特性。这种修饰导致生物活性增加,特别是对于对位取代的衍生物,凸显了开发新型镇痛药的潜力(Ukrainets 等,2015)。

醛氧化酶介导的代谢减少

一项针对咪唑并[1,2-a]嘧啶部分的研究(与 N-环戊基-2-羟基-8-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺的核心结构密切相关)旨在减少醛氧化酶 (AO) 介导的代谢。这项研究提出了最小化 AO 氧化的策略,可能适用于优化相关化合物的代谢稳定性(Linton 等,2011)。

新衍生物的合成

已探索了与 N-环戊基-2-羟基-8-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺相关的衍生物(如吡啶并[2,3-d]嘧啶-5-酮和嘧啶并[4,5-d][1,3]恶嗪)的合成。这些方法为具有多种生物活性的新化合物提供了途径(Komkov 等,2021)。

抗癌和抗菌活性

一些衍生物已被评估其抗癌和抗菌活性。例如,N-环丙基-1-甲基-1H-吲哚-2-甲酰胺衍生物的简便合成,带有取代的 2-氨基嘧啶部分,显示出显着的抗增殖和抗菌作用,表明 N-环戊基-2-羟基-8-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺衍生物在治疗应用中的潜力(Gokhale 等,2017)。

未来方向

The future directions for the study of this compound could involve further exploration of its analgesic properties and potential applications in pain management . Additionally, further studies could aim to optimize the synthesis process and overcome the challenges associated with the amidation of pyrido[1,2-a]pyrimidine esters .

作用机制

Target of Action

Similar compounds, such as pyridopyrimidines, have been found to target specific enzymes like cdk4 and cdk6 . These enzymes play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

Compounds like cdk4/6 inhibitors, which are similar to the given compound, disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This disruption can lead to cell cycle arrest and potentially induce apoptosis, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

It can be inferred from similar compounds that they may affect pathways related to cell cycle regulation, particularly those involving cdk4 and cdk6 .

Pharmacokinetics

It is noted that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells . This suggests that the compound may have good bioavailability.

Result of Action

Similar compounds have been found to induce apoptosis of tumor cells . This suggests that the compound may have potential anti-cancer effects.

属性

IUPAC Name |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-9-6-7-18-11(8-9)17-14(20)12(15(18)21)13(19)16-10-4-2-3-5-10/h6-8,10,20H,2-5H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESFUTDOPGOILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC3CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

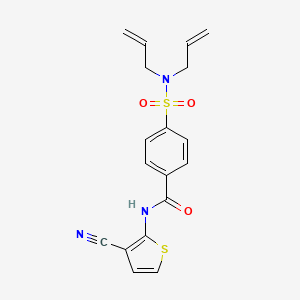

![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2839232.png)

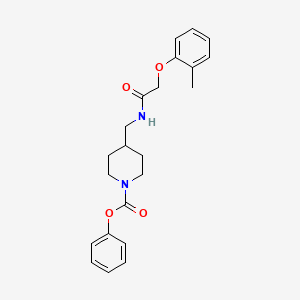

![2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2839235.png)

![6-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839236.png)

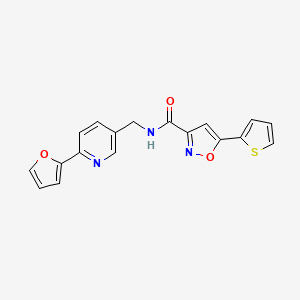

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2839239.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2839244.png)

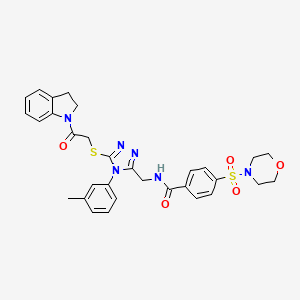

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2839252.png)

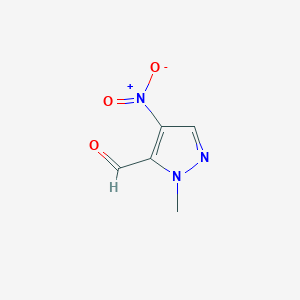

![1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2839253.png)